
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is an organic compound that features a boron-containing dioxaborolane ring and a long-chain octadecanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate typically involves the esterification of octadecanoic acid with a boron-containing alcohol. One common method is the reaction of octadecanoic acid with (2-butoxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, where the butoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted boron-containing compounds.
科学的研究の応用
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be utilized in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in electron transfer reactions, contributing to its reactivity and versatility in different applications.
類似化合物との比較
- 2-butoxy-1,3,2-dioxaborinane
- 2-butoxy-1,2-oxaborolane
- 2-butoxy-1,3,2-benzodioxaborole
Comparison: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is unique due to its long-chain octadecanoate ester, which imparts distinct physical and chemical properties compared to other boron-containing compounds. The presence of the octadecanoate group enhances its solubility in organic solvents and its potential for use in materials science. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
特性
CAS番号 |
141135-31-1 |
|---|---|
分子式 |
C25H49BO5 |
分子量 |
440.5 g/mol |
IUPAC名 |
(2-butoxy-1,3,2-dioxaborolan-4-yl)methyl octadecanoate |
InChI |
InChI=1S/C25H49BO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)28-22-24-23-30-26(31-24)29-21-6-4-2/h24H,3-23H2,1-2H3 |
InChIキー |
KULAQMLNOQNLSE-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)


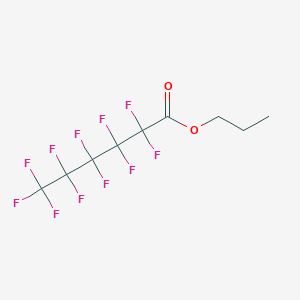
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
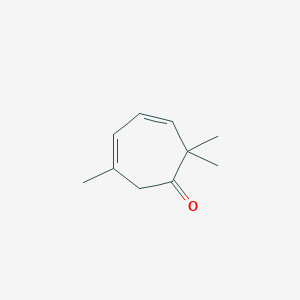
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
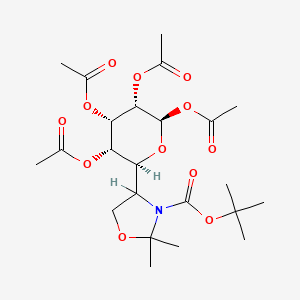
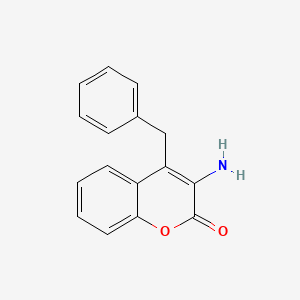
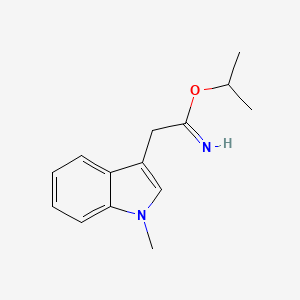
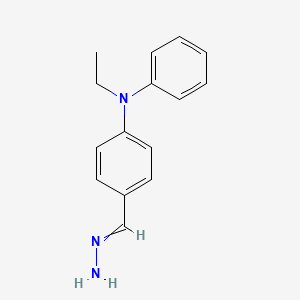
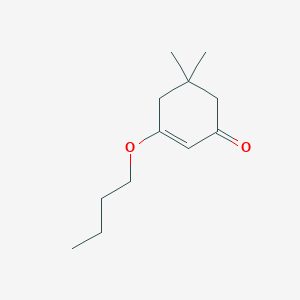
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
